molecular formula C21H17F2N3O3 B2889201 5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326869-79-7

5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2889201
CAS No.: 1326869-79-7
M. Wt: 397.382
InChI Key: QZOMNQVMXLCOIC-UHFFFAOYSA-N
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Description

The compound “5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a type of heterocyclic compound. Attached to this core are a 3,4-difluorobenzyl group and a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and heteroatoms. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

Based on the components of the compound, we can infer some properties. For instance, 3,4-Difluorobenzyl alcohol, a component of the compound, is a liquid at 20°C with a flash point of 97°C . It has a specific gravity of 1.29 and a refractive index of 1.49 .

Scientific Research Applications

Fluorescent Chemosensor for Metal Ions

The synthesis and investigation of pyrazoline derivatives, such as BTDP, synthesized through multi-step reactions involving compounds with similar structural motifs, demonstrate applications as fluorescent chemosensors. These chemosensors are particularly effective for the selective detection of Fe3+ ions in solutions, showcasing their utility in analytical chemistry for metal ion detection (Khan, 2020).

Reactive Properties and Biological Evaluation

Schiff bases tethered with 1,2,4-triazole and pyrazole rings have been synthesized and characterized. Their reactivity, determined through DFT calculations and molecular dynamics simulations, along with their biological evaluation for antioxidant and α-glucosidase inhibitory activities, demonstrates the potential of such compounds in medicinal chemistry (Pillai et al., 2019).

pH Measurement in Biological Media

Research on the synthesis of a series of trifluoromethylazoles and the determination of their pKa values through 19F NMR spectroscopy highlights the potential use of these compounds in measuring pH in biological media. This application is crucial for various biochemical and medical research fields (Jones et al., 1996).

Synthesis of Novel Compounds

The convenient synthesis of novel 7-phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]-pyrimidine derivatives aimed at obtaining potent and selective antagonists for the A2A adenosine receptor or as potent pesticide lead compounds demonstrates the synthetic and application-oriented research in organic and pharmaceutical chemistry (Xiao et al., 2008).

Electrochemical Properties

The investigation of the electrochemical properties of fluorinated hydrazino-pyrazoles in an ionic liquid medium presents insights into the mechanisms of their oxidative processes. This research provides a basis for exploring sustainable methods of synthesizing pyrazolotriazoles and other related compounds (Costea et al., 2014).

Safety and Hazards

3,4-Difluorobenzyl alcohol can cause skin and eye irritation . Safety measures should include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Properties

IUPAC Name

5-[(3,4-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c1-28-19-6-4-14(10-20(19)29-2)17-11-18-21(27)25(7-8-26(18)24-17)12-13-3-5-15(22)16(23)9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOMNQVMXLCOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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